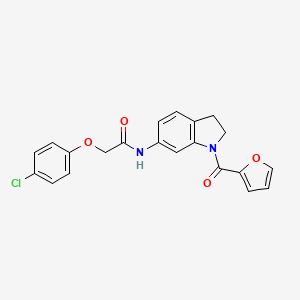
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as CPI-455, is a small-molecule inhibitor that has been developed to target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their dysregulation has been linked to several diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies, and its potential as a therapeutic agent is being explored extensively.
Mechanism of Action
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide targets the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in gene transcription. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. By inhibiting BET proteins, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of genes involved in cancer cell growth, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of genes involved in cancer cell growth, including MYC and BCL2. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide also induces apoptosis, or programmed cell death, in cancer cells. In inflammation, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of pro-inflammatory cytokines, including TNF-α and IL-6. In cardiovascular diseases, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of genes involved in atherosclerotic plaque formation, including VCAM-1 and ICAM-1.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is its specificity for BET proteins, which reduces the potential for off-target effects. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also shown promising results in preclinical studies, making it a potential therapeutic agent for several diseases. However, one limitation of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is its poor solubility, which can make it difficult to administer in vivo. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide also has a short half-life, which may limit its efficacy as a therapeutic agent.
Future Directions
Several future directions for 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide research include:
1. Developing more potent and selective BET inhibitors that can overcome the limitations of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide.
2. Studying the efficacy of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy.
3. Investigating the potential of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases or viral infections.
4. Studying the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in vivo to optimize its dosing and administration.
5. Developing novel delivery systems for 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide to improve its solubility and bioavailability.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been studied extensively in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. In cardiovascular diseases, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to reduce atherosclerotic plaque formation in preclinical models of atherosclerosis.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJYLZHNWBPMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3397640.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B3397648.png)
![N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397661.png)

![Methyl 3-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B3397671.png)

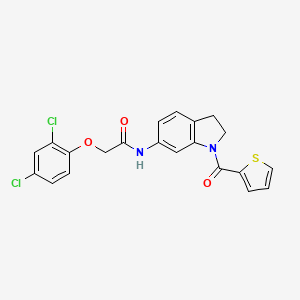
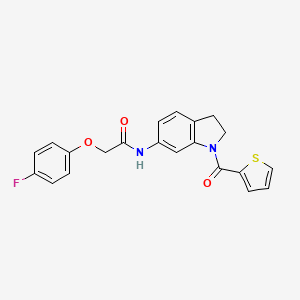

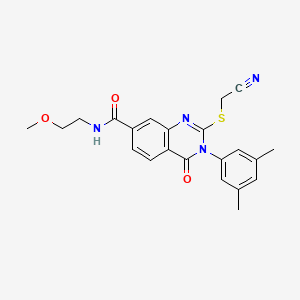

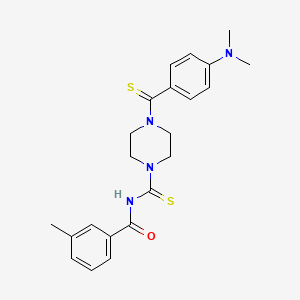
![N-(3-chloro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397728.png)
![N-(4-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397729.png)